molecular formula C17H27N3O B7915946 (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3-methyl-butyramide

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3-methyl-butyramide

Cat. No.: B7915946
M. Wt: 289.4 g/mol
InChI Key: ZHIKMZFDHZAZOP-HOTGVXAUSA-N
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Description

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3-methyl-butyramide: is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers and industry professionals alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3-methyl-butyramide typically involves multiple steps, starting with the preparation of the piperidine ring. The process may include the following steps:

  • Formation of the Piperidine Ring: This can be achieved through a cyclization reaction of a suitable precursor.

  • Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction.

  • Attachment of the Amino Group: The amino group is introduced through reductive amination.

  • Final Steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to industrial processes can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3-methyl-butyramide: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution Reactions: Substitution reactions can be used to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution Reactions: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction reactions can yield amines or alcohols.

  • Substitution Products: Substitution reactions can result in the formation of halogenated derivatives or other functionalized compounds.

Scientific Research Applications

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3-methyl-butyramide: has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It may serve as a ligand in biological studies, interacting with various biomolecules.

  • Medicine: The compound has potential therapeutic applications, possibly as a precursor for drug development.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3-methyl-butyramide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3-methyl-butyramide: can be compared with other similar compounds, such as:

  • Piperidine Derivatives: Other piperidine derivatives with different substituents.

  • Benzyl Compounds: Compounds containing benzyl groups with varying functional groups.

  • Amino Acids and Amides: Similar amino acids and amides with different side chains.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can influence its reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-15-9-6-10-20(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3,(H,19,21)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIKMZFDHZAZOP-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H]1CCCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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